Bienvenue dans la boutique en ligne BenchChem!

1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine

Lipophilicity Drug design ADME prediction

This compound uniquely integrates an electron-donating 2-methyl group with an electron-withdrawing 6-trifluoromethyl substituent on the pyrimidine core, creating a balanced push-pull system unattainable by mono-substituted analogs. The 4-piperidin-4-amine attachment provides a versatile primary amine handle for amide coupling or reductive amination. With MW 260 Da, TPSA 55 Ų, XLogP3 1.6, and only 1 rotatable bond, it is ideally positioned as a CNS-penetrant fragment for focused kinase inhibitor library synthesis. Generic interchange with regioisomeric variants (e.g., CAS 1018125-35-3) is scientifically unsound without explicit comparative validation.

Molecular Formula C11H15F3N4
Molecular Weight 260.264
CAS No. 944683-89-0
Cat. No. B2525406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine
CAS944683-89-0
Molecular FormulaC11H15F3N4
Molecular Weight260.264
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCC(CC2)N)C(F)(F)F
InChIInChI=1S/C11H15F3N4/c1-7-16-9(11(12,13)14)6-10(17-7)18-4-2-8(15)3-5-18/h6,8H,2-5,15H2,1H3
InChIKeyFXLLXKRPHJIGMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine (CAS 944683-89-0): Structural Baseline for Rational Procurement


1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine (CAS 944683-89-0) is a disubstituted pyrimidine-piperidine hybrid small molecule with molecular formula C₁₁H₁₅F₃N₄ and a molecular weight of 260.26 g·mol⁻¹ [1]. The compound incorporates a 2-methyl-6-(trifluoromethyl)pyrimidine core linked via its 4-position to a piperidin-4-amine moiety [1]. Computed physicochemical descriptors include an XLogP3 of 1.6, a topological polar surface area (TPSA) of 55 Ų, one hydrogen bond donor, and seven hydrogen bond acceptors [1]. The compound is commercially available as a research chemical from multiple vendors with reported purities typically ≥97–98% [2].

Why Substituting 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine with Close Analogs Risks Divergent Physicochemical and Pharmacological Outcomes


The simultaneous presence of the electron-donating 2-methyl group and the strongly electron-withdrawing 6-trifluoromethyl substituent on the pyrimidine ring creates a distinct electronic push-pull system that cannot be replicated by analogs bearing only one of these substituents [1]. Replacement with 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine (lacking the 2-methyl) alters both lipophilicity and the pKₐ of the pyrimidine nitrogen [1]; conversely, 1-(2-methylpyrimidin-4-yl)piperidin-4-amine (lacking the 6-CF₃) reduces metabolic stability and target-binding hydrophobic contacts . Regioisomeric variants such as 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine reposition the piperidine attachment point, changing the vector of the primary amine pharmacophore and potentially abrogating specific target engagement [2]. These differences directly impact solubility, permeability, and biological recognition—making generic interchange scientifically unsound without explicit comparative validation data.

Quantitative Differential Evidence for 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine vs. Closest Structural Analogs


XLogP3 Lipophilicity Comparison: Target Compound vs. 6-CF₃ Analog (No 2-Methyl)

The 2-methyl substituent in the target compound contributes approximately +0.3 log units to the computed XLogP3 relative to the analog lacking the 2-methyl group. The target compound has XLogP3 = 1.6 [1], whereas 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine (no 2-methyl) has a computed XLogP3 of approximately 1.3 (estimated from the lower molecular weight and reduced carbon count of C₁₀H₁₃F₃N₄ vs. C₁₁H₁₅F₃N₄) . This 0.3 log unit difference is expected to translate into a measurable difference in membrane permeability and oral absorption potential based on Lipinski's rule-of-five framework.

Lipophilicity Drug design ADME prediction

Molecular Weight and Heavy Atom Count: Target vs. Unsubstituted Parent Analog

The target compound (MW = 260.26 g·mol⁻¹; 18 heavy atoms) [1] is significantly heavier than the unsubstituted parent scaffold 1-(pyrimidin-4-yl)piperidin-4-amine (MW ≈ 178.24 g·mol⁻¹; approximately 13 heavy atoms) . A molecular weight of 260 falls comfortably within the preferred Lipinski range (≤500 Da), while the additional 82 Da arises from the trifluoromethyl and methyl substituents that are critical for target binding and metabolic stability. The 1-(2-methylpyrimidin-4-yl)piperidin-4-amine analog (MW ≈ 192.26 g·mol⁻¹, C₁₀H₁₆N₄) lacks the CF₃ group that is frequently essential for engaging hydrophobic kinase binding pockets.

Molecular weight Drug-likeness Permeability

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Differentiation from Non-Fluorinated Analogs

The target compound possesses seven hydrogen bond acceptors (HBA) and a TPSA of 55 Ų [1], primarily contributed by the pyrimidine nitrogens, the piperidine nitrogen, and the fluorine atoms of the CF₃ group. In contrast, 1-(2-methylpyrimidin-4-yl)piperidin-4-amine (lacking CF₃) has only four HBA and a TPSA of approximately 42–51 Ų . The increased HBA count and TPSA of the target compound reflect the electron-withdrawing trifluoromethyl group, which also lowers the electron density on the pyrimidine ring, potentially enhancing π-stacking interactions with aromatic residues in kinase ATP-binding sites [2].

Hydrogen bonding Polar surface area CNS drug design

Rotatable Bond Count and Conformational Rigidity: Target vs. Regioisomeric Analog

The target compound has only one rotatable bond (the C–N linkage between the pyrimidine and piperidine rings) [1], indicating a highly rigid scaffold. In comparison, the regioisomer 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine (CAS 1018125-35-3) also has one rotatable bond but positions the piperidine at the 2-position rather than the 4-position of the pyrimidine ring [2]. This regioisomeric difference alters the orientation of the primary amine relative to the pyrimidine plane, which can affect the directionality of hydrogen bonding with biological targets. The lower rotatable bond count (1 vs. typical drug-like molecules with 5–10 rotatable bonds) reduces the entropic penalty upon binding, a property leveraged in fragment-based drug design.

Conformational analysis Entropy Binding affinity

Commercial Availability and Purity: Vendor-Reported Data for Procurement Decision-Making

The target compound is available from multiple independent vendors with reported purities ranging from 97% to 98% [1]. Leyan.com supplies the compound at 98% purity (Product No. 2292825) , while Santa Cruz Biotechnology offers it as catalog sc-495010 in a 500 mg format [1]. In contrast, the non-fluorinated analog 1-(2-methylpyrimidin-4-yl)piperidin-4-amine (CAS 1329748-51-7) is also available at 98% purity from Bidepharm . However, the 2,6-disubstituted target compound commands a higher price point (~$400/500 mg from Santa Cruz) compared to simpler analogs, reflecting the additional synthetic complexity of introducing the trifluoromethyl group. Procurement decisions should consider that the 2-methyl-6-CF₃ substitution pattern is less common in commercial libraries, making this compound a more differentiating building block for SAR exploration.

Procurement Purity Vendor comparison

Class-Level Inference: Pyrimidine-Piperidine Scaffold Utility Across Kinase Inhibitor Programs and the Role of 2-Me/6-CF₃ Substitution

Pyrimidine-4-yl-piperidine scaffolds are established ATP-competitive kinase inhibitor cores, with published examples achieving IC₅₀ values in the nanomolar range against targets including PKB/Akt, TrkA, and PI3K isoforms [1] [2]. In the structurally related 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series, variation of lipophilic substitution on the pyrimidine ring yielded up to 150-fold selectivity for PKB over PKA [1]. The 2-methyl-6-CF₃ substitution pattern present in the target compound provides a dual advantage: the 2-methyl group donates electron density to the pyrimidine ring, partially offsetting the strong electron-withdrawing effect of the 6-CF₃, thereby modulating the ring's π-electron distribution and hydrogen-bonding capacity [3]. This balanced electronic character is absent in analogs bearing only one of these substituents. While direct comparative biochemical data for this specific compound are not yet available in the peer-reviewed literature as of April 2026, the class-level SAR strongly supports its differentiated utility as a core scaffold.

Kinase inhibition Scaffold Structure-activity relationship

High-Impact Research and Industrial Application Scenarios for 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine Based on Comparative Evidence


Kinase Inhibitor Lead Optimization and Focused Library Synthesis

The dual 2-methyl/6-CF₃ substitution pattern offers a balanced electronic environment (donating + withdrawing) that is advantageous for tuning kinase selectivity [1]. The rigid scaffold (1 rotatable bond) and moderate TPSA (55 Ų) position this compound as a premium starting point for synthesizing focused kinase inhibitor libraries targeting ATP-binding sites, where the primary amine serves as a versatile handle for amide coupling or reductive amination with diverse carboxylic acid or aldehyde building blocks [2]. The CF₃ group provides metabolic stability against oxidative metabolism and enhances hydrophobic contacts in kinase hinge-region binding pockets, as demonstrated across multiple pyrimidine-based kinase inhibitor series [3].

Fragment-Based Drug Discovery (FBDD) Core Scaffold

With a molecular weight of 260 Da and only 18 heavy atoms, the compound occupies the upper boundary of fragment space while already incorporating key pharmacophoric elements (CF₃, primary amine, pyrimidine core) [1]. Its low rotatable bond count (1) minimizes entropic penalty upon binding, a favorable property for fragment elaboration [2]. Compared to the simpler 1-(2-methylpyrimidin-4-yl)piperidin-4-amine (MW 192 Da), the target compound embeds the metabolically stabilizing CF₃ group from the outset, reducing the number of synthetic iterations needed to achieve both potency and metabolic stability [3].

CNS-Penetrant Probe Development

The TPSA of 55 Ų falls below the widely accepted CNS penetration threshold of 60–70 Ų, while the XLogP3 of 1.6 is within the optimal range (1–3) for CNS drug candidates [1]. The CF₃ group additionally reduces the pKₐ of the pyrimidine nitrogen, potentially decreasing P-glycoprotein efflux susceptibility [2]. These properties make the compound particularly well-suited as a starting scaffold for developing brain-penetrant kinase probes, where non-fluorinated analogs may lack sufficient metabolic stability to achieve meaningful brain exposure [3].

Negative Control or Tool Compound Synthesis via Regioisomeric Comparison

The availability of regioisomeric analogs (e.g., 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine, CAS 1018125-35-3) [1] enables the design of matched molecular pair studies where the only variable is the pyrimidine attachment point [2]. Such comparisons can isolate the contribution of the amine vector orientation to target binding, providing rigorous negative control compounds for chemical biology target validation studies. The target compound's 4-attachment pattern is directly analogous to the well-validated 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Akt inhibitor series [3], lending structural precedent to this attachment geometry.

Quote Request

Request a Quote for 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.